molecular formula C10H14ClN B3152959 3-(4-Chloro-phenyl)-1-methyl-propylamine CAS No. 74697-68-0

3-(4-Chloro-phenyl)-1-methyl-propylamine

Cat. No. B3152959
CAS RN: 74697-68-0
M. Wt: 183.68 g/mol
InChI Key: FYNLOGUCRBHVEG-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-1-methyl-propylamine, also known as 3-CPMPA, is an organic compound with a variety of uses in scientific research. It is a derivative of the amine group, and is widely used in studies related to pharmacology and biochemistry. This compound is often used as a model compound to study the effects of various drugs on the body. It is also used to study the effects of various biochemical pathways and physiological processes.

Scientific Research Applications

Nonlinear Optical Properties

The compound “3-(4-Chloro-phenyl)-1-methyl-propylamine” has been studied for its significant electro-optic properties . The potential applications of this molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea . This suggests that the material could be applied in optoelectronic device fabrications .

Fluorescence Properties

The compound “3-(4-Chloro-phenyl)-1-methyl-propylamine” has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These pyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photorefractive materials .

Medical Applications

Pyrazoline derivatives, which can be synthesized using “3-(4-Chloro-phenyl)-1-methyl-propylamine”, have been used in certain antidepressants . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory treatments .

Textile Industry

Triarylpyrazoline compounds, synthesized using “3-(4-Chloro-phenyl)-1-methyl-propylamine”, have been used as fluorescent whitening agents in the textile industry .

High-Tech Applications

In recent years, as laser dyes and fluorescent probes, the applications of triarylpyrazoline compounds in high-tech fields have been developed by leaps and bounds .

properties

IUPAC Name

4-(4-chlorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNLOGUCRBHVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-1-methyl-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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